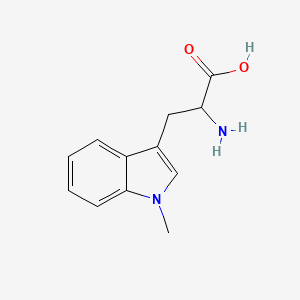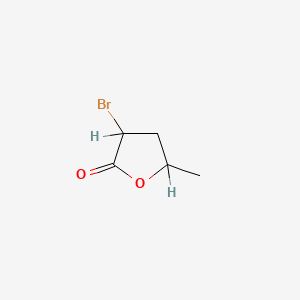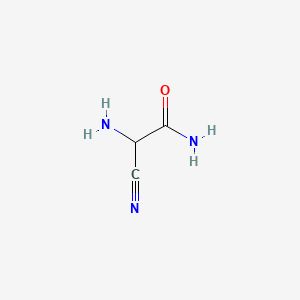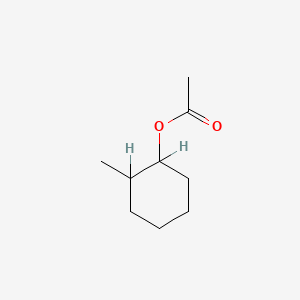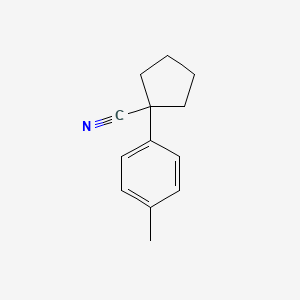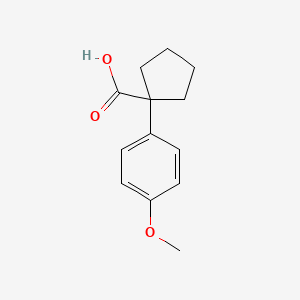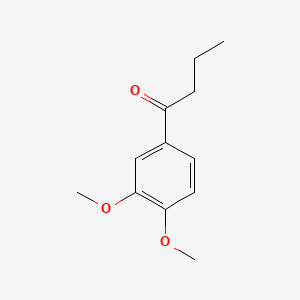
2,2',3,4,5-Pentachlorbiphenyl
Übersicht
Beschreibung
2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl, a class of organic compounds known for their environmental persistence and potential health hazards. These compounds consist of two benzene rings connected by a single bond, with chlorine atoms substituted at various positions on the rings. 2,2’,3,4,5-Pentachlorobiphenyl is one of the 209 possible congeners of polychlorinated biphenyls, characterized by five chlorine atoms attached to the biphenyl structure .
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,5-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of polychlorinated biphenyls in the environment.
Toxicology: Investigated for its effects on various biological systems, including endocrine disruption and neurotoxicity.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting polychlorinated biphenyls in environmental samples.
Wirkmechanismus
Target of Action
The primary targets of 2,2’,3,4,5-Pentachlorobiphenyl are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cellular processes such as cell viability, apoptosis, and thyroid function .
Mode of Action
2,2’,3,4,5-Pentachlorobiphenyl interacts with its targets in a complex manner. It has been observed that higher concentrations of this compound can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that 2,2’,3,4,5-Pentachlorobiphenyl induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
The affected pathway is the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The compound’s interaction with this pathway leads to an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . This results in thyroid cell dysfunction .
Pharmacokinetics
They are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain .
Result of Action
The molecular and cellular effects of 2,2’,3,4,5-Pentachlorobiphenyl’s action include a decrease in cell viability and an induction of apoptosis . At the molecular level, there is an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . These changes lead to thyroid cell dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5-Pentachlorobiphenyl. For instance, PCBs are bioaccumulated in the aquatic and terrestrial food chains and biomagnified in humans via food due to their lipophilicity . Therefore, the concentration of the compound in the environment and its bioavailability can significantly impact its action and efficacy.
Biochemische Analyse
Biochemical Properties
2,2’,3,4,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The interaction with the estrogen receptor can lead to alterations in gene expression, affecting various cellular processes.
Cellular Effects
The effects of 2,2’,3,4,5-Pentachlorobiphenyl on cells are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by upregulating antioxidant genes such as Cu/Zn-superoxide dismutase, Mn-superoxide dismutase, and glutathione peroxidase . These changes can lead to increased brain cell death and reduced brain sizes in developing zebrafish larvae . Additionally, 2,2’,3,4,5-Pentachlorobiphenyl can interfere with thyroid function by affecting the expression of the sodium/iodide symporter and other thyroid-related genes .
Molecular Mechanism
At the molecular level, 2,2’,3,4,5-Pentachlorobiphenyl exerts its effects through various mechanisms. It can bind to the estrogen receptor, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes involved in cellular metabolism. For example, it has been shown to affect the Akt/Forkhead box protein O3a/sodium/iodide symporter signaling pathway, leading to thyroid dysfunction . The compound can also induce oxidative stress by upregulating antioxidant genes, which can result in cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,5-Pentachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to long-term effects on cellular function. Chronic exposure to 2,2’,3,4,5-Pentachlorobiphenyl has been shown to cause implantation failures and abnormal endometrial morphology in mice . These long-term effects are likely due to the compound’s persistence in the environment and its ability to bioaccumulate in tissues.
Dosage Effects in Animal Models
The effects of 2,2’,3,4,5-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can cause subtle changes in gene expression and cellular metabolism. At higher doses, it can lead to more severe effects, such as increased brain cell death and reduced brain sizes in developing zebrafish larvae . In mice, chronic exposure to high doses of 2,2’,3,4,5-Pentachlorobiphenyl can result in implantation failures and abnormal endometrial morphology .
Metabolic Pathways
2,2’,3,4,5-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into hydroxylated metabolites by cytochrome P450 enzymes . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can be metabolized into 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl in whole poplar plants .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, cytochrome P450 enzymes can oxidize the compound to hydroxylated metabolites, which can then be transported to different cellular compartments . The compound’s lipophilic nature allows it to accumulate in adipose tissue, serum, and milk in mammals .
Subcellular Localization
The subcellular localization of 2,2’,3,4,5-Pentachlorobiphenyl can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the liver, where it affects the cytochrome P450/soluble epoxide hydrolase pathway, leading to changes in the levels of oxygenated metabolites of polyunsaturated fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various congeners by adjusting the reaction conditions. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned in many countries since the late 1970s .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,4,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl groups.
Common Reagents and Conditions:
Reduction: Reductive dechlorination often involves the use of palladium-based catalysts and hydrogen donors.
Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles, such as sodium hydroxide or 2-aminoethanol.
Major Products:
Oxidation: Hydroxylated polychlorinated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxy-polychlorinated biphenyls.
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4,5-Pentachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:
2,2’,4,4’,5-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different substitution pattern.
2,3,4,4’,5-Pentachlorobiphenyl: Known for its similar toxicological profile and environmental persistence.
2,2’,3,4’,5’-Pentachlorobiphenyl: Shares similar chemical properties but differs in the position of chlorine atoms.
The uniqueness of 2,2’,3,4,5-Pentachlorobiphenyl lies in its specific substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURIRUDHVDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074179 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55312-69-1 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


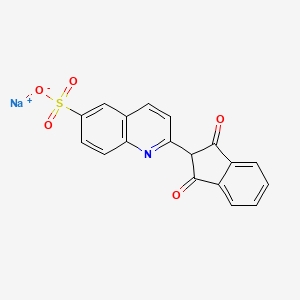
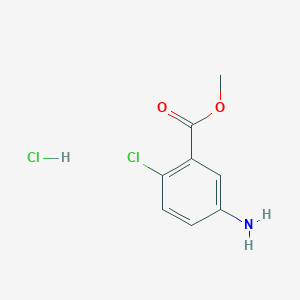
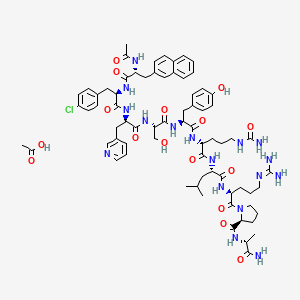
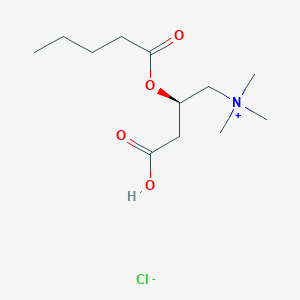
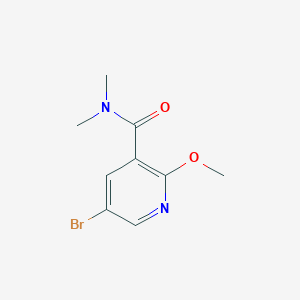
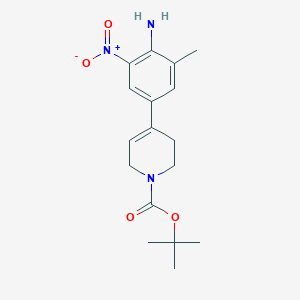
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
